trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is a chemical compound with the molecular formula C4H4BF6K. It is a colorless to yellow solid that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules .

Vorbereitungsmethoden

The synthesis of potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate typically involves the reaction of a cyclopropylboronic acid derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides or other reduced boron species.

Substitution: It participates in substitution reactions where the trifluoromethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is its role as a nucleophile in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Its unique structure allows for effective carbon-carbon bond formation when used with palladium catalysts.

Key Findings:

- The compound participates in cross-coupling with aryl halides, yielding high product yields.

- It demonstrates enhanced stability compared to traditional boronic acids, thus minimizing protodeboronation issues during storage .

Table 1: Comparison of Cross-Coupling Reactions

Cyclopropyl Group Incorporation

The incorporation of cyclopropyl groups into complex molecules is increasingly important due to their prevalence in biologically active compounds. The use of this compound allows for effective cyclopropylation through cross-coupling reactions, providing a stable alternative to cyclopropylboronic acids.

Case Study:

In one study, cyclopropyltrifluoroborates were synthesized and successfully coupled with aryl bromides while retaining stereochemical configurations, demonstrating the utility of this compound in synthesizing complex structures .

Applications in Medicinal Chemistry

The unique properties of this compound also extend to medicinal chemistry. Its ability to form stable intermediates makes it suitable for developing novel pharmaceuticals.

Example:

Research indicates that compounds derived from this boron reagent exhibit promising activity against specific biological targets, enhancing their potential as drug candidates .

Wirkmechanismus

The mechanism by which potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate exerts its effects involves the transfer of the trifluoromethyl group to other molecules. This transfer is facilitated by the borate moiety, which acts as a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In cross-coupling reactions, for example, the compound interacts with palladium catalysts to form new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

Potassium trifluoroborate: Used in similar cross-coupling reactions but lacks the cyclopropyl and trifluoromethyl groups.

Potassium trifluoro(N-methylheteroaryl)borates: These compounds have different substituents on the borate moiety and are used in different types of reactions.

Potassium bifluoride: Used as a fluorinating agent but has different reactivity and applications.

This compound’s unique structure and properties make it a valuable reagent in various fields of scientific research and industrial applications.

Biologische Aktivität

Trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is a specialized organoboron compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

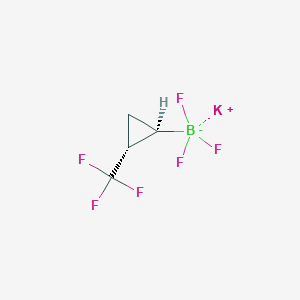

Chemical Structure and Properties

This compound features a trifluoromethyl group and a cyclopropyl ring, which contribute to its stability and reactivity. The compound can be represented as follows:

This structure is significant in its interactions with biological systems, particularly in enzyme inhibition and metabolic pathways.

The biological activity of this compound primarily involves its role as a boron-containing compound that can participate in various biochemical reactions. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Cellular Signaling Modulation : Its ability to interact with cellular signaling pathways may influence processes such as apoptosis and cell proliferation.

In Vitro Studies

A study investigating the effects of this compound on enzyme activity revealed significant inhibition of branched-chain amino acid transaminases (BCATs). The IC50 values for inhibition ranged from 0.5 to 1.0 μM, indicating potent activity against these enzymes, which are crucial in the catabolism of branched-chain amino acids .

Case Studies

- Case Study 1: Metabolic Pathway Inhibition

- Researchers utilized this compound to assess its impact on metabolic pathways in cancer cell lines. The results indicated a reduction in cell viability correlating with increased concentrations of the compound, supporting its potential as an anticancer agent.

- Case Study 2: Anti-Inflammatory Effects

Table 1: Inhibition Potency of this compound on BCAT Enzymes

Table 2: Effects on Cytokine Production

Eigenschaften

IUPAC Name |

potassium;trifluoro-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF6.K/c6-4(7,8)2-1-3(2)5(9,10)11;/h2-3H,1H2;/q-1;+1/t2-,3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTMBFYMBVPJAS-SWLXLVAMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1C(F)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1C[C@H]1C(F)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF6K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.